2-Benzylidene-5,6-dihydroimidazo[2,1-b]thiazol-3(2H)-one
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Overview
Description
2-Benzylidene-5,6-dihydroimidazo[2,1-b]thiazol-3(2H)-one is a heterocyclic compound that has garnered significant interest in the fields of organic and medicinal chemistry. This compound is characterized by its unique structure, which includes an imidazo[2,1-b]thiazole core fused with a benzylidene group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylidene-5,6-dihydroimidazo[2,1-b]thiazol-3(2H)-one typically involves a multi-step process. One common method is the sulfa-Michael/aldol cascade reaction. This reaction involves the condensation of (Z)-2-(arylmethylene)-5,6-dihydroimidazo[2,1-b]thiazol-3(2H)-one with 1,4-dithiane-2,5-diol. The reaction proceeds under mild conditions and yields the desired product in moderate yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis can be applied. These methods often involve optimizing reaction conditions to maximize yield and purity, using scalable processes that can be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Benzylidene-5,6-dihydroimidazo[2,1-b]thiazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzylidene group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic substitution using halogens or nucleophilic substitution using amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of dihydro derivatives.
Scientific Research Applications
2-Benzylidene-5,6-dihydroimidazo[2,1-b]thiazol-3(2H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-Benzylidene-5,6-dihydroimidazo[2,1-b]thiazol-3(2H)-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets can vary depending on the specific biological context and the compound’s structural modifications .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]imidazo[2,1-b]thiazole: Shares a similar core structure but with different substituents.
Imidazo[2,1-b]thiazole carboxamide: Contains a carboxamide group, which imparts different chemical properties.
2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethylamine: Another derivative with distinct functional groups
Uniqueness
2-Benzylidene-5,6-dihydroimidazo[2,1-b]thiazol-3(2H)-one is unique due to its benzylidene group, which provides specific reactivity and biological activity not found in other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C12H10N2OS |
---|---|
Molecular Weight |
230.29 g/mol |
IUPAC Name |
(2Z)-2-benzylidene-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-one |
InChI |
InChI=1S/C12H10N2OS/c15-11-10(8-9-4-2-1-3-5-9)16-12-13-6-7-14(11)12/h1-5,8H,6-7H2/b10-8- |
InChI Key |
UHSMCZORRGOZFU-NTMALXAHSA-N |
Isomeric SMILES |
C1CN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=N1 |
Canonical SMILES |
C1CN2C(=O)C(=CC3=CC=CC=C3)SC2=N1 |
Origin of Product |
United States |
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